molecular formula C17H14Cl2N6OS B11030492 1-(2,4-Dichlorophenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine

1-(2,4-Dichlorophenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine

Cat. No.: B11030492
M. Wt: 421.3 g/mol
InChI Key: GSGNEBITBQSOPX-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyridylsulfanyl moiety, and a dihydropyrimidinyl structure, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE typically involves multiple steps. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction conditions to ensure safety and efficiency. This includes the use of industrial-grade solvents, catalysts, and reactors designed to handle large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N6OS

Molecular Weight

421.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[6-oxo-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C17H14Cl2N6OS/c18-10-4-5-13(12(19)7-10)23-16(20)25-17-22-11(8-14(26)24-17)9-27-15-3-1-2-6-21-15/h1-8H,9H2,(H4,20,22,23,24,25,26)

InChI Key

GSGNEBITBQSOPX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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